molecular formula C9H16Cl2N2O B2532061 2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride CAS No. 1955557-45-5

2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2532061
CAS No.: 1955557-45-5
M. Wt: 239.14
InChI Key: CJWZTUZKGRLPRP-UHFFFAOYSA-N
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Description

2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H15ClN2O. It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 6th position and an ethanamine chain. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 6-ethoxypyridine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted pyridines .

Scientific Research Applications

2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride
  • 2-(6-Propoxypyridin-2-yl)ethan-1-amine dihydrochloride
  • 2-(6-Butoxypyridin-2-yl)ethan-1-amine dihydrochloride

Uniqueness

2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds with different alkoxy groups, influencing its behavior in various chemical reactions and applications .

Properties

IUPAC Name

2-(6-ethoxypyridin-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c1-2-12-9-5-3-4-8(11-9)6-7-10;;/h3-5H,2,6-7,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWZTUZKGRLPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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